molecular formula C14H18N2O2 B8050163 (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one

Cat. No.: B8050163
M. Wt: 246.30 g/mol
InChI Key: HLFXBYCKRBKNAC-NSHDSACASA-N
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Description

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[35]nonan-7-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one typically involves a multi-step process. One common method includes the use of a cyclization reaction where a precursor molecule undergoes a series of transformations to form the spirocyclic structure. The reaction conditions often involve the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable structures, such as spirooxindoles and spirocyclic lactams .

Uniqueness

What sets (S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one apart is its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

(6S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-13(17)15-8-14(9-18-10-14)16(11)7-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFXBYCKRBKNAC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC2(N1CC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC2(N1CC3=CC=CC=C3)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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